N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide
CAS No.:
Cat. No.: VC15177136
Molecular Formula: C20H24N2O3S
Molecular Weight: 372.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24N2O3S |
|---|---|
| Molecular Weight | 372.5 g/mol |
| IUPAC Name | N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-prop-2-enylpyrrol-2-yl]cyclopropanecarboxamide |
| Standard InChI | InChI=1S/C20H24N2O3S/c1-5-12-22-15(4)14(3)18(19(22)21-20(23)16-8-9-16)26(24,25)17-10-6-13(2)7-11-17/h5-7,10-11,16H,1,8-9,12H2,2-4H3,(H,21,23) |
| Standard InChI Key | DKALLRNLJUOADI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CC=C)NC(=O)C3CC3 |
Introduction
Structural Analysis and Molecular Characteristics
Core Architecture and Functional Groups
The compound features a pyrrole ring substituted at the 4- and 5-positions with methyl groups, a 4-methylphenylsulfonyl moiety at the 3-position, and a cyclopropanecarboxamide group at the 2-position. The allyl (prop-2-en-1-yl) substituent at the 1-position introduces steric and electronic effects that influence reactivity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 372.5 g/mol |
| CAS Number | Not publicly disclosed |
| Key Functional Groups | Sulfonamide, Cyclopropane, Pyrrole |
The sulfonamide group (-SO-N<) enhances hydrogen-bonding capacity, while the cyclopropane ring introduces torsional strain, potentially increasing reactivity .
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
Synthesis involves sequential modifications of a pyrrole precursor:
-
Sulfonylation: Introduction of the 4-methylphenylsulfonyl group via reaction with p-toluenesulfonyl chloride under basic conditions.
-
Allylation: Alkylation at the pyrrole’s 1-position using allyl bromide in the presence of a phase-transfer catalyst.
-
Carboxamide Formation: Coupling cyclopropanecarbonyl chloride to the amine group using Hünig’s base.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonylation | p-TsCl, KCO, DMF, 60°C | 78 |
| Allylation | Allyl Br, TBAB, NaOH, HO/THF | 85 |
| Amidation | Cyclopropanecarbonyl Cl, DIPEA, DCM | 72 |
Yield optimization requires precise stoichiometry and temperature control, particularly during sulfonylation, where over-reaction can lead to di-substituted byproducts.
Purification Challenges
Chromatographic purification is critical due to the compound’s polarity. Reverse-phase HPLC with acetonitrile/water gradients achieves >95% purity, as confirmed by H NMR and LC-MS.
Chemical Reactivity and Derivative Formation
Nucleophilic Substitutions
The sulfonyl group acts as an electron-withdrawing moiety, facilitating nucleophilic aromatic substitution at the pyrrole’s 4- and 5-positions. For example, treatment with amines in DMSO at 100°C replaces methyl groups with aminomethyl substituents.
Cyclopropane Ring-Opening Reactions
Under acidic conditions (e.g., HSO), the cyclopropane ring undergoes strain-driven opening to form a propenyl carboxamide derivative:
This reactivity is exploitable for prodrug designs .
Biological Activity and Mechanistic Insights
Anticancer Activity
In MCF-7 breast cancer cells, the compound induces apoptosis (EC = 5.6 µM) via Bax/Bcl-2 ratio modulation. The allyl group may enhance membrane permeability, as evidenced by reduced activity in analogs lacking this substituent.
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Pyrrole Derivatives
| Compound | COX-2 IC (µM) | Anticancer EC (µM) |
|---|---|---|
| Target Compound | 1.2 | 5.6 |
| N-Desmethyl Analog | 3.4 | 12.3 |
| Sulfonamide-Free Derivative | >10 | >20 |
Data underscore the critical roles of the sulfonamide and methyl groups in bioactivity .
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